molecular formula C10H18N2O6S B150381 N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS No. 54381-16-7

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate

Cat. No. B150381
CAS RN: 54381-16-7
M. Wt: 294.33 g/mol
InChI Key: KMCFMEHSEWDYKG-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate is a chemical compound used in cosmetic hair dye formulations. It is known for its application at concentrations of up to 5% in these products. The compound has been evaluated for its safety and potential health effects, particularly in the context of its use in hair dyes .

Synthesis Analysis

The synthesis of related compounds, such as N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine (DNP), involves the preparation of N-salicylideneaniline-type compounds and their structural studies in the crystalline state . Although the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate itself is not detailed in the provided papers, the synthesis of similar compounds can involve complex organic reactions, including the formation of Schiff bases and the use of sulphonation agents .

Molecular Structure Analysis

The molecular structure of related compounds, such as N,N'-bis(phenylsulfonyl)-p-phenylenediamine, has been investigated using X-ray crystallography. These studies have revealed nonpolar twisted structures and the absence of π conjugation through the sulfonamide groups . This information can be indicative of the structural characteristics that might be expected for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate.

Chemical Reactions Analysis

Chemical reactions involving related compounds, such as the electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of arylsulfinic acids, have been studied. These reactions can lead to the formation of new sulfonamide derivatives through Michael type addition reactions . Such reactions are relevant to understanding the chemical behavior of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate have been assessed in safety studies. The oral LD50 for rats was determined to be 264 mg/kg, indicating a certain level of acute toxicity. The compound has also been evaluated for its effects on body weight, feed consumption, serum iron concentrations, and pituitary weights in rats. Sensitization studies have shown that it can induce delayed hypersensitivity in guinea pigs and may cause sensitization in humans . Additionally, the compound was not found to be teratogenic or to induce a dominant lethal effect in rats .

Relevant Case Studies

Case studies involving the safety assessment of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate have been conducted to determine its potential health effects. These studies have included evaluations of teratogenicity, dominant lethal mutations, and other toxicological endpoints in animal models . The findings from these studies are crucial for determining the safe use of this compound in cosmetic products.

Scientific Research Applications

Toxicity and Safety Studies

Research on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate has primarily focused on its toxicity and safety profile. A study by Burnett et al. (1986) evaluated the teratological and dominant lethal potential of this chemical in rats over a 6-month period. The study found no teratogenic or dominant lethal effects, although some pathology, like darkened thyroids, was observed in high-dose groups (Burnett, Re, Loehr, Rodriguez, & Corbett, 1986).

Applications in Hair Dyes

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate is used in cosmetic hair dye formulations. Its safety as a cosmetic ingredient in hair dyes, at concentrations up to 5%, has been substantiated by research. This includes studies on its lack of teratogenic or embryotoxic effects, and its non-promotion of liver cancer in rats (International Journal of Toxicology, 1992).

Analytical Chemistry Applications

A high-performance liquid chromatographic method was developed by Hui (2013) for determining N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate in various hair dyes. This method demonstrates the chemical’s analytical applications in quality control and formulation analysis of cosmetic products (Hui, 2013).

Spectroscopic and Electrochemical Studies

Research has also delved into the spectroscopic and electrochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate. Studies like those by Hasheminasab et al. (2014) have explored the synthesis of dimeric compounds involving this chemical, analyzing their potential applications in photophysical domains (Hasheminasab, Engle, Bass, Herrick, & Ziegler, 2014).

Photographic Processing

In photographic processing, N-Hydroxyethyl-N-ethyl-3-methyl-p-phenylenediamine, a related compound, is used as a developing agent. Studies have identified the main by-products of this agent in photographic effluents, which is crucial for understanding the environmental impact and processing efficacy in photographic industries (Lunar, Rubio, Pérez-Bendito, & Jiménez, 2002).

Safety And Hazards

“N,N-Bis(2-hydroxyethyl)” compounds can have various safety and hazard profiles depending on their specific structure. For example, “N,N-Bis(2-hydroxyethyl)stearylamine” partially esterified with saturated C16/C18 fatty acids is not of safety concern for the consumer when used at up to 2% (w/w) in all polymers intended for contact with foods represented by simulant E for up to 6 months at room temperature .

properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCFMEHSEWDYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57524-61-5, 7575-35-1 (Parent)
Record name Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt)
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URL https://commonchemistry.cas.org/detail?cas_rn=57524-61-5
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Record name 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt)
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DSSTOX Substance ID

DTXSID5020075
Record name (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate

CAS RN

54381-16-7, 58262-44-5, 63886-75-9
Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
Source CAS Common Chemistry
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Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58262-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt)
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Record name Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt)
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Record name p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1)
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Record name Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt)
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Record name (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Record name (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Record name N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
378 Nikotinsäureamid Niosomen.Unterscheiden sich von den Li- posomennur durch die chemische Zusam- mensetzung ihres Hüllenma Page 1 N 378 Nikotinsäureamid Nikotinsäureamid. Niacinamide. Nimbaum. Melia azadirachta. Niosomen.Unterscheiden sich von den Liposomennur durch die chemische Zusammensetzung ihres Hüllenmaterials. Baumaterial: nichtionische Tenside. Nisin. INCI. Antimikrobielle Substanz. 3-Nitro-4-Aminophenoxyethanol. INCI. Haarfarbstoff. Nitrocellulose. INCI. Filmbildner (z. B. in Nagellacken). Nitrogen. INCI …
Number of citations: 2 link.springer.com

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